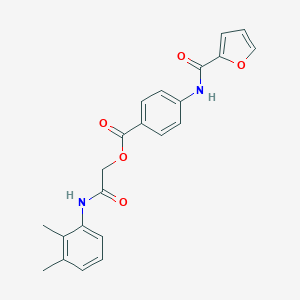
2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as AQ-RA 741 and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate in lab experiments is its versatility. This compound can be used in a wide range of assays and experiments to study various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and appropriate safety measures must be taken when working with this compound.
Direcciones Futuras
There are several potential future directions for research involving 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate. Some of these directions include:
1. Further studies on the mechanism of action of this compound and its interactions with various cellular proteins and enzymes.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies on the potential use of this compound as a diagnostic tool for certain diseases.
5. Investigation of the potential use of this compound in the development of new antimicrobial agents.
Métodos De Síntesis
The synthesis of 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves a multi-step process that has been described in several research articles. One of the most commonly used methods involves the reaction of 2-(4-chlorophenyl)-4-quinolinecarboxylic acid with 2-(2-methoxyanilino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
The potential applications of 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate in scientific research are vast and varied. This compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been tested for its ability to inhibit the growth of certain viruses such as HIV and HCV.
Propiedades
Fórmula molecular |
C25H19ClN2O4 |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
[2-(2-methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-23-9-5-4-8-21(23)28-24(29)15-32-25(30)19-14-22(16-10-12-17(26)13-11-16)27-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,28,29) |
Clave InChI |
VWANAJXINXQKSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271054.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
![1-(5-chloro-2-methoxyphenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271059.png)


![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)